

In-Depth Technical Guide: (S)-2-(Methoxymethyl)piperazine 2HCl[1]

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Compound of Interest

Compound Name: (S)-2-(methoxymethyl)piperazine
2HCl

Cat. No.: B14035642

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Executive Summary

(S)-2-(Methoxymethyl)piperazine (often supplied as the dihydrochloride salt to ensure stability) is a privileged chiral diamine scaffold used extensively in medicinal chemistry. Its structural value lies in its ability to introduce defined stereochemistry, enhance aqueous solubility via the secondary amine and ether oxygen, and serve as a rigidified linker in fragment-based drug design (FBDD).[1]

This guide addresses the synthesis, physical properties, and application of this scaffold, with a specific focus on distinguishing it from its achiral and piperidine analogs.[1]

Chemical Identity & Properties

Nomenclature and Identifiers

Precise identification is critical due to the existence of close structural analogs (e.g., piperidines, regioisomers).[1]

Attribute	Detail
Chemical Name	(S)-2-(Methoxymethyl)piperazine dihydrochloride
Common Abbreviation	(S)-2-MMP[1] · 2HCl
CAS Number (Free Base)	101073-82-5 (Note: Often indexed as the racemate or generic; verify stereochemistry via CoA)
CAS Number (R-Enantiomer)	660862-81-7 (Reference standard for chiral separation)
CAS Number (Boc-Precursor)	1217728-72-7 (tert-butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate)
Molecular Formula	C ₆ H ₁₄ N ₂ O[1][2] · 2HCl
Molecular Weight	130.19 (Free Base) / 203.11 (Dihydrochloride)
Chiral Center	C2 (S-configuration)



CRITICAL WARNING: Do not confuse with (S)-2-(methoxymethyl)piperidine (CAS 149054-86-4). The piperidine analog lacks the second nitrogen atom and has significantly different basicity and hydrogen-bonding potential.

Physical & Chemical Properties[1]

- Appearance: White to off-white hygroscopic solid (2HCl salt).
- Solubility: Highly soluble in water (>100 mg/mL), DMSO, and methanol.[1] Insoluble in non-polar solvents (hexane, ether).
- pKa:

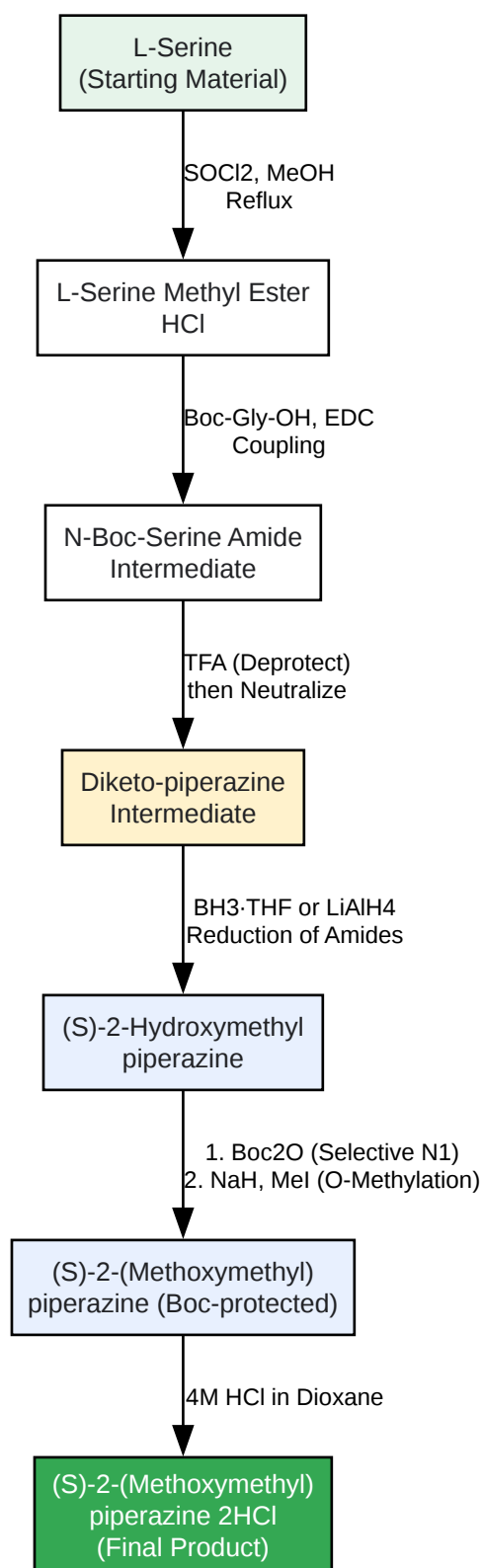
- N1 (distal): ~9.8 (Typical for secondary amines)
- N4 (proximal to ether): ~5.5–6.0 (Inductive effect of the methoxy group lowers pKa).
- Hygroscopicity: The dihydrochloride salt is deliquescent. It must be stored under desiccant or inert atmosphere (Argon/Nitrogen).

Synthesis & Manufacturing

The synthesis of the (S)-enantiomer typically utilizes the "Chiral Pool" strategy, starting from L-Serine.^[1] This ensures high optical purity (>99% ee) without the need for expensive chiral resolution steps.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the industrial route from L-Serine to the target dihydrochloride salt.



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Figure 1: Step-wise synthesis of **(S)-2-(methoxymethyl)piperazine 2HCl** from L-Serine.[1]

Detailed Protocol: Key Steps

- Cyclization: L-Serine methyl ester is coupled with N-Boc-Glycine. Removal of the Boc group followed by base-induced cyclization yields the diketopiperazine (3,6-dioxopiperazine) derivative.^[1]
- Global Reduction: The diketopiperazine is reduced using Borane-THF (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄). This converts the carbonyls to methylenes, yielding (S)-2-hydroxymethylpiperazine.^[1]
 - Note: This intermediate is water-soluble and difficult to extract. Continuous extraction or resin purification is often required.
- Selective Protection & Methylation:
 - The N1 and N4 nitrogens have similar reactivity. To selectively methylate the oxygen, the nitrogens are typically protected (e.g., with Boc₂O).^[1]
 - O-Methylation: Sodium hydride (NaH) and Methyl Iodide (MeI) are used.
- Salt Formation: The final Boc-protected intermediate is treated with anhydrous HCl in dioxane or diethyl ether to precipitate the dihydrochloride salt.

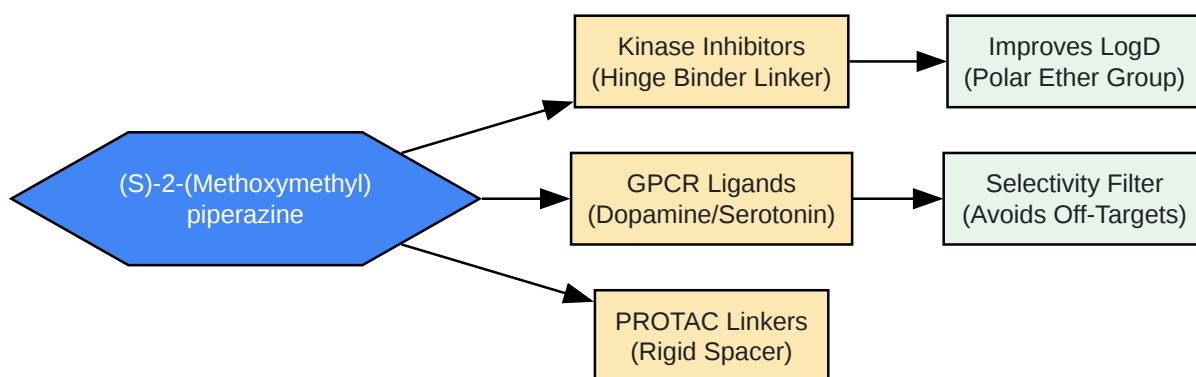
Applications in Drug Discovery^{[1][3][4][5]}

This scaffold is a "privileged structure" in medicinal chemistry, appearing in kinase inhibitors, GPCR ligands, and ion channel blockers.^[1]

Structural Advantages^[1]

- Vector Control: The C2-substituent forces the piperazine ring into a preferred chair conformation, directing the N1 and N4 vectors into specific trajectories.^[1]
- Solubility Enhancement: The ether oxygen accepts hydrogen bonds, while the protonated amines (at physiological pH) increase aqueous solubility—a common fix for lipophilic drug candidates.

Application Workflow (Graphviz Visualization)



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Figure 2: Medicinal chemistry applications and physicochemical benefits of the scaffold.[1]

Analytical Characterization

Validating the identity and purity of **(S)-2-(methoxymethyl)piperazine 2HCl** requires specific analytical techniques due to its lack of UV chromophores (unless derivatized) and its salt nature.

Recommended Analytical Methods

Method	Purpose	Protocol Notes
^1H NMR (D_2O)	Structure Verification	Diagnostic signals: O-Methyl singlet (~3.3 ppm), Piperazine ring protons (2.8–3.5 ppm).
Chiral HPLC	Enantiomeric Excess (ee)	Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA/DEA (requires derivatization with benzoyl chloride or similar if UV detection is needed, as the native molecule has weak UV absorbance).
Titration	Chloride Content	Silver Nitrate (AgNO_3) titration to confirm stoichiometry (should be ~2.0 equivalents of Cl^-).
qNMR	Purity Assay	Use maleic acid or dimethyl sulfone as an internal standard in D_2O .

Handling & Storage[1]

- Storage: -20°C is optimal. Store in a tightly sealed vial within a secondary desiccated container.
- Stability: The free base is prone to air oxidation (N-oxide formation) and carbamate formation with atmospheric CO_2 . The 2HCl salt is chemically stable but physically unstable (hygroscopic).

References

- Scaffold Synthesis & Properties
 - Citation: Rossen, K., et al. "Asymmetric Synthesis of Piperazine-2-carboxylic Acid Derivatives." [1] Journal of Organic Chemistry, 1995.

- Context: Establishes the foundational route from amino acids (Serine) to chiral piperazines.
- Medicinal Chemistry Applications
 - Citation: Ye, H., et al. "Piperazine Scaffolds in Drug Discovery." [1] Bioorganic & Medicinal Chemistry Letters, 2010.
 - Context: Reviews the use of substituted piperazines in increasing solubility and selectivity in kinase inhibitors.
- Chemical Safety & Data
 - Source: PubChem Compound Summary for (S)-2-(methoxymethyl)piperazine.
 - URL: [Link] (Note: Verify specific isomer data).
- Supplier Data (Grounding)
 - Source: Enamine / Sigma-Aldrich Catalog Entries for "tert-butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate". [1]
 - Context: Verification of commercial availability of the protected precursor (CAS 1217728-72-7).

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Sources

- 1. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 2. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: (S)-2-(Methoxymethyl)piperazine 2HCl[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14035642/docs#in-depth-technical-guide-s-2-methoxymethyl-piperazine-2hcl-1>]

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